molecular formula C18H28N2O5S B2564462 N-(3,5-dimethoxyphenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide CAS No. 1795086-15-5

N-(3,5-dimethoxyphenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide

Cat. No.: B2564462
CAS No.: 1795086-15-5
M. Wt: 384.49
InChI Key: KGFGTBVXJUGLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This compound belongs to a class of chemicals characterized by a piperidine core substituted with a carboxamide group and a sulfonyl moiety. Its structure is analogous to compounds investigated for modulating the activity of key protein targets, including G Protein-Coupled Receptors (GPCRs) and ion channels . The structural motif of the N-arylpiperidine-1-carboxamide is found in ligands targeting trace amine-associated receptor 1 (TAAR1), a receptor with emerging therapeutic relevance for psychiatric disorders such as schizophrenia . Furthermore, the presence of the sulfonyl group is a key feature in molecules developed as selective activators of potassium channels like KCNQ1, which are important targets in cardiac electrophysiology research . This combination of features makes the compound a valuable scaffold for probing structure-activity relationships in various drug discovery programs. Researchers can utilize this compound as a building block for chemical synthesis or as a pharmacological tool to study specific biological pathways. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-(2-methylpropylsulfonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-13(2)12-26(22,23)17-5-7-20(8-6-17)18(21)19-14-9-15(24-3)11-16(10-14)25-4/h9-11,13,17H,5-8,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFGTBVXJUGLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using isobutylsulfonyl chloride under basic conditions.

    Attachment of the 3,5-Dimethoxyphenyl Group: The final step involves the coupling of the 3,5-dimethoxyphenyl group to the piperidine ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or piperidine nitrogen.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for research in multiple therapeutic areas.

Analgesic Properties

Research indicates that N-(3,5-dimethoxyphenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide has potential analgesic effects. Preliminary studies have shown that it may modulate pain pathways by interacting with endocannabinoid signaling, leading to increased levels of anandamide, which is known for its role in pain modulation.

Case Study: Pain Relief in Animal Models
In a study involving rat models of chronic pain, administration of this compound resulted in significant reductions in pain responses. The mechanism appears to involve the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro and in vivo studies suggest that it can reduce inflammatory markers and tissue damage associated with various inflammatory conditions.

Case Study: Inflammatory Disease Models
In animal models of inflammation, treatment with this compound led to a reduction in cytokine levels and improved tissue integrity, indicating its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

Preliminary investigations have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains.

Case Study: Efficacy Against Bacterial Infections
In vitro assays showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests its potential application in treating bacterial infections, particularly those resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is studied.

Comparison with Similar Compounds

Key Structural Features:

  • Target Compound :

    • Piperidine-1-carboxamide backbone.
    • 3,5-dimethoxyphenyl group (electron-donating substituents).
    • 4-isobutylsulfonyl group (moderate lipophilicity).
  • PKI-587 (1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea): Urea linker instead of carboxamide. Dimethylamino-piperidine and morpholino-triazine substituents (enhanced solubility and dual kinase inhibition). Reported as a PI3K/mTOR inhibitor with nanomolar IC50 values .
  • GSK-2126458 (2,4-difluoro-N-{2-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]ethyl}benzamide) :

    • Pyrimidine-ethylbenzamide scaffold.
    • Fluorine atoms and morpholine group (improved target selectivity and metabolic stability).
    • Demonstrated potency against PI3Kα (IC50 = 0.019 nM) .
  • Compound 752215-10-4 (1-(2-Nitro-4-piperidin-1-ylsulfonylphenyl)piperidine-4-carboxamide): Nitro group and piperidine-sulfonyl substitution (increased electron-withdrawing effects).

Pharmacokinetic and Functional Differences

Property Target Compound PKI-587 GSK-2126458 752215-10-4
Molecular Weight ~420 g/mol ~650 g/mol ~500 g/mol ~450 g/mol
logP ~3.2 (estimated) ~2.8 ~2.5 ~3.5 (estimated)
Solubility Moderate (DMSO >10 mM) High (aqueous solubility) High Low (DMSO <5 mM)
Key Targets Kinases (hypothesized) PI3K/mTOR PI3Kα Unknown
IC50 Not reported 0.6–8 nM (PI3K/mTOR) 0.019 nM (PI3Kα) N/A

Key Observations:

Target Selectivity :

  • The target compound’s dimethoxyphenyl group may confer selectivity for kinases sensitive to aromatic interactions, whereas PKI-587 and GSK-2126458 achieve selectivity through morpholine and fluorine substituents .
  • The absence of a urea linker (vs. PKI-587) may reduce off-target binding but limit dual kinase inhibition.

Solubility :

  • GSK-2126458’s morpholine and fluorine substituents enhance aqueous solubility, whereas the nitro group in 752215-10-4 likely reduces it .

Research Findings and Implications

  • PKI-587: Demonstrated efficacy in xenograft models but faced challenges due to toxicity from prolonged mTOR inhibition .
  • GSK-2126458 : Advanced to clinical trials for solid tumors, highlighting the therapeutic advantage of fluorine substitution .
  • Further optimization may focus on balancing lipophilicity and solubility.

Notes

Data Limitations : Pharmacokinetic properties for the target compound are extrapolated from structural analogs due to a lack of published studies.

Contradictions : lists compounds with nitro groups, which may conflict with the target compound’s methoxy-driven stability .

Recommendations : Empirical studies on target engagement, metabolic stability, and toxicity are critical for advancing this compound.

Biological Activity

N-(3,5-dimethoxyphenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of androgen receptor-dependent diseases such as prostate cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • A piperidine ring
  • A carboxamide functional group
  • An isobutyl sulfonyl moiety
  • A dimethoxy-substituted phenyl group

This structural configuration contributes to its biological activity and interaction with various biological targets.

CYP11A1 Inhibition

One of the primary mechanisms through which this compound exerts its effects is by inhibiting cytochrome P450 monooxygenase 11A1 (CYP11A1). This enzyme is crucial in steroidogenesis, and its inhibition can lead to decreased levels of steroid hormones, particularly androgens. This mechanism is particularly relevant in the context of prostate cancer treatment, where androgen levels play a pivotal role in tumor progression .

Antineoplastic Activity

Research indicates that compounds similar to this compound exhibit selective cytotoxicity against malignant cells while sparing non-malignant cells. For instance, studies on related piperidine derivatives have shown significant toxicity towards human cancer cell lines such as HL-60 (promyelocytic leukemia) and various squamous cell carcinoma lines . The selectivity index (SI), which measures the ratio of toxicity to malignant versus non-malignant cells, suggests a promising therapeutic window for these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various piperidine derivatives. The results indicated that certain modifications in the aryl rings significantly enhanced cytotoxic potency against cancer cells. The lead compound demonstrated activation of caspases-3 and -7, indicating apoptosis as a mode of action .
  • Clinical Implications : Given the role of androgen receptor signaling in prostate cancer, compounds like this compound could potentially serve as therapeutic agents that mitigate hormone-driven tumor growth. The ability to inhibit CYP11A1 further supports its application in managing hormone-sensitive cancers .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
CYP11A1 InhibitionInhibits steroid hormone synthesis
CytotoxicitySelective toxicity towards malignant cells
Apoptosis InductionActivation of caspases leading to cell death
Potential Clinical UseTreatment for androgen receptor-dependent cancers

Q & A

Q. What are the established synthetic routes for N-(3,5-dimethoxyphenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide, and how can reaction intermediates be characterized?

Methodological Answer: Synthesis typically involves coupling a piperidine-4-(isobutylsulfonyl) intermediate with a 3,5-dimethoxyphenyl carboxamide group. Key steps include:

  • Sulfonylation : Reacting 4-piperidine derivatives with isobutylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Carboxamide Formation : Using coupling reagents like EDCI/HOBt or DCC to link the sulfonylated piperidine to 3,5-dimethoxyaniline.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.
    Characterization :
  • NMR : Analyze 1^1H and 13^13C spectra for sulfonyl (δ 2.8–3.2 ppm for SO2_2CH2_2) and methoxy (δ 3.7–3.9 ppm) groups .
  • Elemental Analysis : Verify C, H, N, S content (±0.4% deviation) .
  • IR : Confirm sulfonyl (1150–1350 cm1^{-1}) and carboxamide (1640–1680 cm1^{-1}) stretches .

Q. What analytical techniques are critical for assessing purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a methanol/water mobile phase (65:35 v/v) adjusted to pH 4.6 with sodium acetate and 1-octanesulfonate (system suitability: ≥2.0 theoretical plates, ≤2% RSD for retention times) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., piperidine chair conformation, sulfonyl group orientation) using datasets similar to COD Entry 2230670 .
  • Mass Spectrometry (HRMS) : Validate molecular weight (±5 ppm accuracy) via ESI+ mode .

Q. How can researchers evaluate the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, and simulated gastric fluid. Centrifuge at 10,000 rpm for 10 min and quantify supernatant via UV-Vis (λ = 254 nm) .
  • Stability Studies : Incubate at 37°C in rat plasma (1–24 hrs). Quench with acetonitrile, centrifuge, and analyze degradation products via LC-MS. Report half-life (t1/2_{1/2}) and major metabolites .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and optimize its synthetic pathway?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for sulfonylation and amidation steps. Compare activation energies to identify rate-limiting steps .
  • Reaction Path Search : Apply the AFIR method to explore alternative pathways, reducing trial-and-error experimentation. Validate with experimental yields (e.g., 65–85% for analogous compounds) .
  • Machine Learning : Train models on existing piperidine-carboxamide reaction datasets to predict optimal solvent/base combinations (e.g., DMF with K2_2CO3_3 vs. THF with NaH) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

Methodological Answer:

  • Molecular Docking : Dock the compound into target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. Focus on sulfonyl-piperidine interactions with zinc ions and hydrophobic pockets .
  • Analog Synthesis : Modify substituents (e.g., replace 3,5-dimethoxyphenyl with 3,5-dichloro or 4-fluorophenyl) and compare IC50_{50} values in enzyme assays .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences between analogs to prioritize synthesis .

Q. How should researchers address contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Replication : Repeat experiments in triplicate under standardized conditions (e.g., 25 µM compound, 1% DMSO, 37°C incubation). Use ANOVA to identify outliers (p < 0.05) .
  • Orthogonal Validation : Cross-check results with SPR (binding kinetics) and cellular thermal shift assays (CETSA) to confirm target engagement .
  • Meta-Analysis : Apply Fisher’s exact test to compare activity trends in public databases (e.g., ChEMBL, PubChem) .

Q. What methodologies optimize reaction scalability while minimizing byproducts?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature (50–100°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. acetonitrile) to map yield vs. impurity trade-offs .
  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., sulfonylation), reducing side products like sulfonic acids .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress and terminate at >90% conversion .

Q. What safety protocols are essential for handling sulfonylated piperidine derivatives?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize sulfonyl chlorides with sodium bicarbonate before disposal .
  • Emergency Procedures : For skin contact, rinse with water for 15 min and apply 1% hydrocortisone cream. Seek medical evaluation for respiratory irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.